2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione
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Overview
Description
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[45]decane-1,3-dione is a complex organic compound that features a piperazine ring, a spirocyclic structure, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[45]decane-1,3-dione typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including its role as a dopamine receptor ligand.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes .
Properties
Molecular Formula |
C21H28ClN3O2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C21H28ClN3O2/c22-17-5-4-6-18(15-17)24-12-9-23(10-13-24)11-14-25-19(26)16-21(20(25)27)7-2-1-3-8-21/h4-6,15H,1-3,7-14,16H2 |
InChI Key |
JUIIBSXRNFUWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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